N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide
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Description
N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H16N4O5S2 and its molecular weight is 384.43. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
One significant application of derivatives similar to N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is in the field of catalysis. Studies have shown that compounds derived from piperazine-2-carboxylic acid can act as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating the potential for asymmetric synthesis applications. This catalytic activity is enhanced by the presence of sulfonyl groups, which are crucial for achieving high enantioselectivity and yields (Wang et al., 2006).
Material Science
In material science, modifications of piperazine and related compounds have been used for the functionalization of multi-walled carbon nanotubes (MWCNTs). These modifications aim to improve the compatibility and dispersion of MWCNTs in polymeric matrices, which are vital for creating advanced composite materials with enhanced mechanical, thermal, and electrical properties (Guo et al., 2018).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of this compound have been explored for their biological activities. For instance, carboxamide compounds containing piperazine and arylsulfonyl moieties have shown promise as fungicides and herbicides, with some compounds exhibiting significant activity against both fungal infections and weed growth. Such studies underline the potential of these compounds in developing new agricultural chemicals (Wang et al., 2016).
Additionally, substituted piperazines have been investigated for their antipsychotic properties, with specific focus on their affinities towards serotonin receptors. This indicates the role of such compounds in designing new therapeutic agents for treating psychiatric disorders (Park et al., 2010).
Properties
IUPAC Name |
N-[4-(4-methylsulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c1-25(21,22)18-6-4-17(5-7-18)13(20)10-9-23-14(15-10)16-12(19)11-3-2-8-24-11/h2-3,8-9H,4-7H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFWVWRYHKXHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.